REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[SH:9].[Cl:10][CH2:11][C:12](OCC)(OCC)OCC>C(O)C>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[S:9][C:12]([CH2:11][Cl:10])=[N:1][C:2]=2[CH:7]=1
|
Name
|
|
Quantity
|
0.966 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)Cl)S
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
ClCC(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
the organic phase was washed once each with 5% aqueous hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica with heptanes/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(N=C(S2)CCl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.071 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |